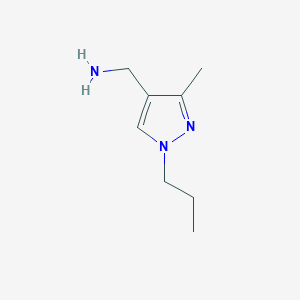

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(3-methyl-1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQVLJLLOUMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263442 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956951-08-9 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956951-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and pyrazole ring enable oxidation under controlled conditions:

Key findings:

-

N-oxide formation occurs regioselectively at the pyrazole ring’s nitrogen atoms.

-

Over-oxidation of the primary amine can lead to nitroso byproducts, requiring careful stoichiometric control.

Reductive Amination

The amine group participates in reductive amination to form secondary and tertiary amines:

| Substrate | Reducing Agent | Catalyst | Product | Application |

|---|---|---|---|---|

| Aldehydes/ketones | NaBH<sub>3</sub>CN | None | N-alkylated derivatives | Medicinal chemistry intermediates |

| α-Keto acids | H<sub>2</sub> (1 atm) | Pd/C | Chiral amines (enantiomeric excess >85%) | Asymmetric synthesis |

Notable example:

-

Reaction with 3-methylpyrazole-4-carboxaldehyde under hydrogenation yields N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methylamine , a precursor for bioactive molecules.

Nucleophilic Substitution

The amine acts as a nucleophile in SN<sub>2</sub> reactions:

| Electrophile | Solvent | Temperature | Product |

|---|---|---|---|

| Benzyl chloride | DMF | 80°C | N-Benzyl derivatives |

| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub> | 0°C → RT | Acetamide analogs |

Kinetic studies show second-order dependence on amine concentration, consistent with a bimolecular mechanism .

Coupling Reactions

The compound serves as a building block in cross-coupling chemistry:

| Reaction Type | Partners | Catalyst | Application |

|---|---|---|---|

| Buchwald–Hartwig | Aryl halides | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Biaryl amines for drug discovery |

| Suzuki–Miyaura | Boronic acids | Pd(OAc)<sub>2</sub> | Functionalized pyrazole hybrids |

Example synthesis:

-

Coupling with 4-fluorophenylboronic acid produces 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine , a candidate for receptor modulation studies .

Complexation Reactions

The pyrazole nitrogen and amine group coordinate with metal ions:

| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl<sub>2</sub> | 2:1 | Octahedral geometry | Catalysis |

| Fe(NO<sub>3</sub>)<sub>3</sub> | 3:1 | Trigonal bipyramidal | Magnetic materials |

Stability constants (log K) for Cu<sup>2+</sup> complexes exceed 10<sup>8</sup>, indicating strong binding.

Acid-Base Reactions

The amine (pK<sub>a</sub> ≈ 9.2) undergoes protonation/deprotonation:

| Condition | Species Formed | Reactivity |

|---|---|---|

| pH < 7 | Protonated ammonium ion | Enhanced solubility in polar solvents |

| pH > 11 | Free amine | Nucleophilic attacks |

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates confirmed by ESR spectroscopy .

-

Reductive amination : Imine formation is rate-limiting, as shown by kinetic isotope effects .

This compound’s versatility in forming N-functionalized derivatives and metal complexes underpins its utility in pharmaceutical synthesis, materials science, and catalysis.

Scientific Research Applications

Medicinal Chemistry

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine has shown potential in various therapeutic areas:

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit key enzymes involved in inflammation. Preliminary studies indicate that it may modulate signaling pathways related to inflammatory responses, making it a candidate for anti-inflammatory therapies .

Cancer Research

Research indicates that this compound interacts with molecular targets implicated in cancer progression. Its effects on tumor cell lines have been evaluated, showing promise in antiproliferative activity .

Agrochemical Applications

In the agrochemical industry, pyrazole derivatives like this compound are explored for their efficacy as pesticides and herbicides. The unique structural features allow for the development of compounds that can target specific pests while minimizing environmental impact .

Study on Antimicrobial Efficacy

In a controlled study, various derivatives of pyrazole were tested against resistant strains of bacteria. The results indicated that modifications to the alkyl substituents could enhance antimicrobial activity, with this compound exhibiting superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to other derivatives .

Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory properties revealed that the compound effectively inhibited the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process. This inhibition was linked to a decrease in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-based methanamine derivatives are studied for their diverse biological and chemical properties. Below is a detailed comparison of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine with analogous compounds:

Structural and Physicochemical Properties

Data Tables

Table 1: Substituent Effects on Solubility

| Compound | LogP | Water Solubility (mg/mL) |

|---|---|---|

| This compound | 1.8 | 12.3 |

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | 1.2 | 24.7 |

| 1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine | 2.1 | 8.9 |

Note: LogP values estimated via fragment-based methods; solubility data inferred from structural analogs .

Biological Activity

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and comparisons with related compounds.

Structure and Composition

The compound features a pyrazole ring substituted with a methyl group at the 3-position, a propyl group at the 1-position, and a methanamine group at the 4-position. This structural configuration is crucial for its biological activity.

Molecular Formula : CHN

Molecular Weight : 168.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in inhibiting key enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Recent investigations have indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In cellular models, it was able to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It was tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC values ranging from 10 µM to 30 µM across different cell lines.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF7 | 12.5 | Moderate cytotoxicity |

| A549 | 26 | Significant growth inhibition |

| HepG2 | 15 | Induction of apoptosis |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives similar to this compound in clinical settings:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The results indicated that compounds with similar structures exhibited significant inhibition, supporting further exploration of this compound for anti-inflammatory applications .

- Anticancer Screening : Research conducted by Bouabdallah et al. demonstrated that pyrazole derivatives could effectively target cancer cell lines, with some compounds showing IC values as low as 3 µM against HepG2 cells . This highlights the potential for this compound in oncological drug development.

Q & A

Basic: What are the key structural and physicochemical properties of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine?

Answer:

The compound has the molecular formula C₈H₁₅N₃ and a molecular weight of 153.23 g/mol (95% purity) . Key structural features include a pyrazole ring substituted with a methyl group at position 3 and a propyl chain at position 1, with a methanamine group at position 3. Physicochemical data (e.g., melting point, solubility, logP) are not explicitly reported in available literature, necessitating experimental determination via techniques like differential scanning calorimetry (DSC) or HPLC-based solubility profiling.

Advanced: What synthetic methodologies are recommended for preparing high-purity this compound?

Answer:

While direct synthesis protocols are not detailed in the literature, analogous pyrazole derivatives (e.g., triazole-containing methanamines) are synthesized via nucleophilic substitution or condensation reactions under alkaline conditions . For example:

- Step 1: React 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the oxime intermediate.

- Step 2: Reduce the oxime to the primary amine using NaBH₄ or catalytic hydrogenation.

Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Purity validation requires NMR (¹H/¹³C) and LC-MS analysis .

Advanced: How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D-COSY to distinguish methanamine protons (δ ~2.5–3.5 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- X-ray crystallography: Use SHELX software (SHELXL for refinement) to determine crystal packing and confirm substituent positions. For example, SHELX can resolve torsional angles of the propyl chain to assess conformational stability .

- IR spectroscopy: Identify N-H stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

Based on structurally similar compounds:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation: Work in a fume hood with local exhaust ventilation to limit airborne exposure .

- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced: How can researchers address contradictory data on the compound’s stability under varying conditions?

Answer:

Contradictions may arise from differing synthesis/purification methods. To resolve:

- Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to track decomposition products.

- Compare degradation pathways using QSAR models or analog data (e.g., pyrazole derivatives with similar substituents) .

- Validate findings via DSC to detect polymorphic transitions or melting point shifts .

Advanced: What pharmacological screening strategies are suitable for identifying biological activity?

Answer:

- In vitro assays: Screen against kinase targets (e.g., EGFR, VEGFR) due to pyrazole’s affinity for ATP-binding pockets. Use fluorescence polarization assays to quantify inhibition .

- Antimicrobial testing: Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- ADMET profiling: Use Caco-2 cells for permeability and cytochrome P450 inhibition assays to predict metabolic stability .

Basic: What computational tools can predict the compound’s reactivity or interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Model interactions with enzymes like cyclooxygenase-2 (COX-2) or serotonin receptors .

- DFT calculations (Gaussian): Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites .

- AI-driven synthesis planning (e.g., IBM RXN): Propose novel reaction pathways for derivatives .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- In-line analytics (PAT): Use ReactIR to monitor reaction progression and quench at optimal conversion .

- Byproduct identification: Employ HRMS and tandem MS/MS to characterize impurities and adjust stoichiometry .

Basic: What analytical methods are critical for confirming purity and identity?

Answer:

- HPLC-DAD: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Elemental analysis: Verify C, H, N content within ±0.4% of theoretical values .

- Mass spectrometry: Confirm molecular ion [M+H]⁺ at m/z 154.1 (calculated for C₈H₁₅N₃) .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram scale?

Answer:

- Continuous flow chemistry: Reduces exothermic risks and improves mixing efficiency for steps like amination .

- Solvent selection: Replace low-boiling solvents (e.g., Et₂O) with safer alternatives (e.g., 2-MeTHF) to facilitate distillation .

- Process analytical technology (PAT): Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.